molecular formula C7H12O4 B1330244 Ethyl 2-(1,3-dioxolan-2-yl)acetate CAS No. 60234-78-8

Ethyl 2-(1,3-dioxolan-2-yl)acetate

Cat. No.: B1330244
CAS No.: 60234-78-8
M. Wt: 160.17 g/mol
InChI Key: WTSJQVSEJWUQPK-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-dioxolan-2-yl)acetate is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28932. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Safety Assessment in Fragrance Ingredients

Ethyl 2-methyl-1,3-dioxolane-2-acetate, a closely related compound, has been extensively evaluated for safety in various contexts. Studies have shown it to be non-genotoxic and have no significant safety concerns regarding skin sensitization at current usage levels. Moreover, it poses no significant risk in terms of reproductive, developmental, or repeated dose toxicity. Its environmental impact was also assessed, showing it to not be harmful to aquatic environments based on its current usage in Europe and North America (Api et al., 2018).

Synthetic Applications

The compound is valuable in synthetic chemistry. For example, it can be converted into chiral propylene oxide, a significant product in organic synthesis, through a series of reactions involving vicinal diols and hydrogen bromide in acetic acid. This transformation underscores the compound's potential in creating optically pure intermediates (Golding, Hall, & Sakrikar, 1973).

Fuel Cell Applications

In the context of fuel cells, some acetals including ethyl 2-(1,3-dioxolan-2-yl)acetate have been studied for their electrooxidation properties. The research indicates that acetals might be superior fuels compared to methanol due to their lower overvoltage in anodic reactions. This discovery is crucial for advancing fuel cell technology (Savadogo & Yang, 2001).

Pharmaceutical and Chemical Industries

The compound has been utilized in the synthesis of various pharmaceuticals and chemicals. One notable example is its use in the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor rosuvastatin and the natural styryl lactone cryptomoscatone E1. This illustrates its versatility and value in creating medically significant compounds (Ramesh et al., 2017).

Catalytic Applications

Its application extends to catalysis as well. For instance, the acetalization of ethylene glycol with methyl 2-napthyl ketone over solid acids demonstrates the compound's efficacy as a catalyst. This has implications for industries such as fragrances, cosmetics, and pharmaceuticals, where such catalytic processes are vital (Yadav & Katole, 2014).

Safety and Hazards

Ethyl 2-(1,3-dioxolan-2-yl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, can cause serious eye damage/eye irritation, and has specific target organ toxicity (single exposure) with the target organ being the central nervous system (CNS) .

Properties

IUPAC Name

ethyl 2-(1,3-dioxolan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-9-6(8)5-7-10-3-4-11-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSJQVSEJWUQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282947
Record name Ethyl (1,3-dioxolan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60234-78-8
Record name NSC28932
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (1,3-dioxolan-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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